molecular formula C14H19F3N2O2 B13597650 [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester

[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B13597650
M. Wt: 304.31 g/mol
InChI Key: HFQGSIUTGMULRH-UHFFFAOYSA-N
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Description

[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl group and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Aminoethyl Intermediate: The starting material, 3-trifluoromethylbenzaldehyde, undergoes a reductive amination reaction with ethylamine to form the corresponding aminoethyl intermediate.

    Carbamoylation: The aminoethyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction of the carbamate ester can yield the corresponding amine and alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of fluorinated compounds with potential applications in materials science.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
  • Studied for its potential use in imaging and diagnostic applications due to the presence of the trifluoromethyl group.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.
  • Potential applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [2-Amino-2-(4-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with the trifluoromethyl group at the para position.

    [2-Amino-2-(3-chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine substituent instead of trifluoromethyl.

Uniqueness:

  • The presence of the trifluoromethyl group at the meta position imparts unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
  • Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

This comprehensive overview highlights the significance of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester in various scientific and industrial applications

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-8-11(18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20)

InChI Key

HFQGSIUTGMULRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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